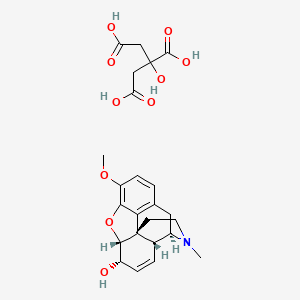

Codeine citrate

Description

Properties

CAS No. |

5913-73-5 |

|---|---|

Molecular Formula |

C24H29NO10 |

Molecular Weight |

491.5 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C18H21NO3.C6H8O7/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,11-13,17,20H,7-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,12+,13-,17-,18-;/m0./s1 |

InChI Key |

ZFOSIHQKVUYFLN-FFHNEAJVSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Other CAS No. |

5913-73-5 |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Codeine

Biosynthetic Pathways of Codeine Analogues in Natural Sources

The biosynthesis of codeine in the opium poppy is a complex enzymatic process that is part of the larger benzylisoquinoline alkaloid (BIA) pathway. royalsocietypublishing.orgfrontiersin.org This pathway begins with the amino acid L-tyrosine and proceeds through several key intermediates to produce morphine, codeine, and other related alkaloids. frontiersin.orgchinesechemsoc.org

The central precursor to the morphinan (B1239233) alkaloids is (S)-reticuline, which is isomerized to (R)-reticuline. royalsocietypublishing.org The key steps leading from (R)-reticuline to codeine are as follows:

Phenol (B47542) Coupling: The enzyme salutaridine (B1681412) synthase (SalSyn), a cytochrome P450-dependent enzyme, catalyzes the intramolecular C-C phenol coupling of (R)-reticuline to form salutaridine. royalsocietypublishing.org

Reduction and Cyclization: Salutaridine is then reduced by salutaridine reductase (SalR) to 7(S)-salutaridinol. This intermediate undergoes cyclization to form thebaine, a critical branch-point intermediate in the pathway. royalsocietypublishing.org

Conversion of Thebaine to Codeinone (B1234495): Thebaine is converted to codeinone via a two-step process. First, thebaine 6-O-demethylase (T6ODM) demethylates thebaine to produce neopinone (B3269370). royalsocietypublishing.orgresearchgate.net Neopinone, a structural isomer of codeinone, is then enzymatically isomerized to codeinone by neopinone isomerase (NISO). researchgate.netacs.org The discovery of NISO was significant, as this isomerization was previously thought to occur spontaneously. researchgate.net

Formation of Codeine: Finally, the enzyme codeinone reductase (COR), which is NADPH-dependent, reduces the ketone group of codeinone to a hydroxyl group, yielding codeine. royalsocietypublishing.org

An alternative pathway exists where thebaine can be O-demethylated by the enzyme codeine O-demethylase (CODM) to form oripavine, which is subsequently reduced to morphine. royalsocietypublishing.org In addition to plants, engineered microbial platforms, such as the yeast Saccharomyces cerevisiae, have been developed to perform the biotransformation of thebaine into codeine and other semi-synthetic opioids. nih.gov

| Enzyme | Function in Codeine Biosynthesis |

| Salutaridine Synthase (SalSyn) | Catalyzes intramolecular phenol coupling of (R)-reticuline to form salutaridine. royalsocietypublishing.org |

| Salutaridine Reductase (SalR) | Reduces salutaridine to 7(S)-salutaridinol. royalsocietypublishing.org |

| Thebaine 6-O-demethylase (T6ODM) | Converts thebaine to neopinone. royalsocietypublishing.orgresearchgate.net |

| Neopinone Isomerase (NISO) | Isomerizes neopinone to codeinone. researchgate.netacs.org |

| Codeinone Reductase (COR) | Reduces codeinone to codeine. royalsocietypublishing.org |

| Codeine O-demethylase (CODM) | Converts thebaine to oripavine in an alternative pathway. royalsocietypublishing.org |

Advanced Synthetic Methodologies for Codeine and its Derivatives

The synthesis of codeine and its analogues has been a major focus of organic chemistry, leading to the development of both semi-synthetic and total synthetic routes.

Semi-synthesis, which uses naturally occurring alkaloids as starting materials, remains the primary source for many opioids.

From Morphine: The most common industrial method for producing codeine is the methylation of morphine, which is the most abundant alkaloid in opium. incb.orgakjournals.comnih.gov This process selectively adds a methyl group to the phenolic hydroxyl group at the C-3 position of the morphine molecule. akjournals.com

From Thebaine: Thebaine, though a minor constituent of opium, is a crucial starting material for many semi-synthetic opioids, particularly those with a 14-hydroxyl group like oxycodone. google.comclockss.org The increasing demand for these derivatives has spurred the cultivation of thebaine-rich poppy varieties. incb.org Due to the high demand for thebaine, practical synthetic routes from the more abundant codeine have been developed. One efficient method involves the methylation of the enolate of codeinone to produce thebaine. clockss.org

Total synthesis involves constructing the complex pentacyclic structure of codeine from simple chemical precursors. The first total synthesis of morphine was a landmark achievement by Gates in 1952, and subsequent research has focused on creating more efficient and practical routes. scielo.org.coresearchgate.net

Modern strategies for the total synthesis of codeine often employ advanced catalytic methods to construct the challenging morphinan core with high stereocontrol. Key reactions include:

Palladium-catalyzed reactions: Intramolecular Heck reactions and asymmetric allylic alkylations have been used to form key C-C bonds and establish the correct stereochemistry. researchgate.net

Radical Cyclization: Tandem radical cyclization strategies have been employed in the formal total synthesis of dihydroisocodeine and morphine. acs.org

Derivatization Strategies and Functional Group Transformations

The codeine molecule possesses several reactive sites, including the C-6 hydroxyl group, the C-7/C-8 double bond, the aromatic ring, and the N-17 tertiary amine, allowing for extensive structural modifications. nih.gov

C-14 Position: Natural opioids like codeine lack a substituent at the C-14 position. mdpi.com The introduction of a hydroxyl group at this position can significantly alter pharmacological activity and is a feature of potent analgesics like oxycodone. akjournals.com Direct allylic oxidation of codeine to introduce a 14-hydroxy group is challenging and typically results in low yields. google.com A more viable route starts from thebaine, where the C-8/C-14 diene system facilitates oxidation with reagents like hydrogen peroxide or m-chloroperbenzoic acid to form 14-hydroxycodeinone. google.comoup.com Biotransformation using the bacterium Pseudomonas putida M10 has also been shown to convert codeinone to 14α-hydroxycodeinone. oup.com

N-17 Position: The tertiary N-methyl group at position 17 is a common target for modification. The first step is typically N-demethylation to yield the secondary amine (a nor-derivative). researchgate.net The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for this transformation. chim.it A more modern approach involves the use of haloformate esters, such as α-chloroethyl chloroformate (ACE-Cl). researchgate.neteurekaselect.com The resulting norcodeine can then be functionalized by N-alkylation with various groups (e.g., allyl, n-propyl) to synthesize a library of new analogues. eurekaselect.com These modifications are significant, as the replacement of the N-methyl group with groups like N-allyl or N-cyclopropylmethyl in the related morphinan structure led to the development of opioid antagonists such as naloxone (B1662785) and naltrexone. mdpi.com

Codeine itself is considered a prodrug, as its analgesic effects are largely mediated by its primary metabolite, morphine, which is formed via O-demethylation in the liver by the CYP2D6 enzyme. nih.govwikipedia.org The synthesis of other prodrugs and conjugates is an active area of research aimed at modifying the molecule's properties.

Enol-Ester Conjugates: Research has explored the synthesis of prodrugs by creating conjugates at the C-6 position. For instance, the enol tautomer of hydrocodone (a codeine derivative) can be reacted with activated aryl carboxylic acids, such as benzoic acid, to form enol-ester conjugates. google.com

Glucuronide Conjugates: In vivo, codeine and its metabolites are primarily excreted as conjugates with glucuronic acid, such as codeine-6-glucuronide (B1240514). nih.gov

Derivatization for Analysis: For analytical techniques like gas chromatography (GC), which require volatile compounds, the hydroxyl groups of codeine are often derivatized. This is commonly achieved by reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming esters with acid anhydrides like propionic anhydride. oup.commdpi.com

Advanced Analytical Methodologies for Codeine Citrate Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are instrumental in providing information about the molecular structure and concentration of codeine citrate (B86180) by measuring its interaction with electromagnetic radiation.

UV/VIS spectrophotometry is a well-established technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The benzene ring within the codeine structure contains a chromophore that absorbs UV radiation, allowing for its quantification. nih.gov

For the analysis of codeine as a single compound, its absorbance can be measured at a specific wavelength. For instance, in one study, the absorbance of codeine was measured at 284 nm after being dissolved in 0.1 M NaOH. nih.gov In another analysis of codeine in water samples, measurements were taken at 270 nm, achieving a detection limit of 18 μg/L after a preconcentration step. nih.gov

When codeine citrate is present in a mixture with other substances whose spectra overlap, derivative spectrophotometry can be employed to enhance resolution and facilitate quantification. nih.govmdpi.com This technique involves calculating the first or higher-order derivative of the absorbance spectrum with respect to wavelength. nih.gov By doing so, subtle spectral features are amplified, allowing for the separation of overlapping bands. For example, a second derivative UV spectroscopic method was developed for the simultaneous determination of paracetamol and caffeine in the presence of codeine. The optimal wavelengths for analysis were found to be 236 nm and 292 nm. iuh.edu.vn

Table 1: UV/VIS Spectrophotometric Parameters for Codeine Analysis

| Analyte(s) | Wavelength (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Codeine | 284 | - | - | nih.gov |

| Codeine | 270 | 18 µg/L | - | nih.gov |

| Paracetamol and Caffeine (in presence of Codeine) | 236 and 292 | 0.07 mg/L (Paracetamol), 0.10 mg/L (Caffeine) | 0.23 mg/L (Paracetamol), 0.33 mg/L (Caffeine) | iuh.edu.vn |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations of this compound, offering a "fingerprint" for its identification and characterization.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays bands corresponding to specific functional groups and structural features. In the FT-IR spectrum of codeine, characteristic peaks can be observed. For example, a broad peak around 3400 cm⁻¹ is attributed to the O-H stretching vibration. researchgate.net The C-H stretching modes of CH, CH₂, and CH₃ groups are typically found in the 3050–2800 cm⁻¹ region. researchgate.net Strong stretching vibrations for C-O and C-N bonds are observed in the 1000 to 1350 cm⁻¹ range. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The normal Raman spectrum of codeine has been obtained and assigned with the aid of density functional theory (DFT). ojp.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful variation of Raman spectroscopy that significantly enhances the signal of molecules adsorbed onto a nanostructured metal surface. researchgate.net This technique allows for the detection of very low concentrations of an analyte. researchgate.net The SERS spectrum of codeine is notably different from its normal Raman spectrum, which is likely due to the interaction of the hydroxyl group with the gold surface, affecting the molecule's orientation and the enhancement of its vibrational modes. nih.gov

Table 2: Key Vibrational Band Assignments for Codeine

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

| ~3400 | O-H stretching | FT-IR | researchgate.net |

| 3050-2800 | C-H stretching | FT-IR | researchgate.net |

| 1595 | B-ring CC stretching | SERS | nih.gov |

| 1435 | CH₃ bending | SERS | nih.gov |

| 1275 | General CCC bending | SERS | nih.gov |

| 630 | B-ring CC bending | SERS | nih.gov |

| 535 | A- plus B-ring CH out-of-plane bending | SERS | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and is also a powerful tool for assessing purity. azooptics.com ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the codeine molecule.

Quantitative ¹H NMR (qNMR) can be used to determine the purity of this compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. nist.govresearchgate.net This method is highly accurate and precise, with one study reporting a relative standard deviation of less than 0.2 percent. researchgate.net The use of desktop NMR spectrometers has also been explored for the analysis of drugs, including codeine, demonstrating the potential for this technique in more routine settings. nih.gov The methyl and benzyl ring peaks in the desktop NMR spectra of codeine have shown agreement with data from high-field 600 MHz ¹H NMR spectra. nih.gov

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful tool for the identification and quantification of this compound, even in complex matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly specific and sensitive method for the analysis of codeine. nih.govnih.gov In this technique, the sample is first separated by LC, and then the analyte of interest is ionized and subjected to two stages of mass analysis. The first stage selects the parent ion of codeine, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in the identification and quantification of the target compound. nih.gov LC-MS/MS methods have been developed for the simultaneous analysis of codeine and other opiates in various biological samples. nih.govrti.org

Table 3: Example LC-MS/MS Transitions for Opiate Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Codeine | 300 | 165 | researchgate.net |

| Morphine | 286 | 165 | researchgate.net |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a sample prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quality control of pharmaceutical products. Reversed-phase HPLC (RP-HPLC) is a common mode used for the analysis of codeine.

The development of an RP-HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A typical RP-HPLC method for codeine might use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. jetir.org Detection is often performed using a UV detector at a wavelength where codeine exhibits significant absorbance, such as 254 nm. jetir.org

Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and includes the evaluation of parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For an RP-HPLC method, the linearity for codeine was established in the range of 20-100 μg/ml. researchgate.net

Accuracy: The closeness of the test results to the true value. This is often assessed by recovery studies, with one method showing a recovery of 100.34%. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. In one RP-HPLC method, the LOD and LOQ for codeine were found to be 0.078 μg/ml and 0.239 μg/ml, respectively. jetir.org

Table 4: Example of a Validated RP-HPLC Method for Codeine Phosphate (B84403)

| Parameter | Result | Reference |

| Linearity Range | - | jetir.org |

| Correlation Coefficient (r²) | - | jetir.org |

| Accuracy (% Recovery) | 98.5-101% | semanticscholar.org |

| LOD | 0.078 µg/ml | jetir.org |

| LOQ | 0.239 µg/ml | jetir.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Purity

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for the definitive identification and quantification of codeine, particularly for trace analysis in complex matrices like biological samples. It combines the superior separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

For the analysis of opioids like codeine, which may not be sufficiently volatile or thermally stable, a derivatization step is often required prior to GC-MS analysis. This process converts the analyte into a more volatile and thermally stable derivative. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

The GC-MS analysis is typically performed using a capillary column, such as a HP-1MS column. The oven temperature is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the stationary phase. Helium is commonly used as the carrier gas.

For quantification, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode. This involves monitoring specific fragment ions that are characteristic of the analyte, which significantly enhances the sensitivity and selectivity of the method. For codeine, transition ions such as 371 → 234 are used for quantitation. GC-MS methods have demonstrated linearity over concentration ranges of 2.5-1000 ng/mL with limits of detection as low as 1.0 ng/mL.

| Parameter | Description | Typical Conditions | Reference |

|---|---|---|---|

| Derivatization Agent | Chemical used to increase analyte volatility. | BSTFA + 1% TMCS; Propionic anhydride and pyridine (5:2) | |

| Column | The capillary column used for separation. | HP-1MS (30 m × 0.25 mm, 0.25 µm) | |

| Carrier Gas | Inert gas to move the sample through the column. | Helium at 1.0 mL/min | |

| Injection Mode | Method of sample introduction. | Splitless | |

| Temperature Program | Oven temperature profile during analysis. | Initial 100°C, ramp at 25°C/min to 280°C | |

| Ionization Mode | Method of ion generation in the mass spectrometer. | Electron Ionization (EI) | |

| Detection Mode | Mass spectrometer scan mode for quantification. | Selected Ion Monitoring (SIM), Multiple-Reaction Monitoring (MRM) |

Capillary Electrophoresis (CE) and Nano-Electrospray Ionization

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their mass-to-charge ratio. When coupled with mass spectrometry, particularly through a nano-electrospray ionization (nano-ESI) interface, it becomes an exceptionally powerful tool for analyzing small molecules with high sensitivity.

The coupling of CE to MS presents challenges in maintaining a stable electrospray while completing the electrical circuit for the electrophoretic separation. Modern interfaces have overcome these issues. One such innovation is the sheathless interface, which utilizes a capillary with an integrated metal-coated or porous ESI emitter. This design establishes the electrical contact via a conductive liquid that touches the outer coated surface of the emitter, avoiding the generation of gas bubbles within the capillary that could disrupt the spray.

This true sheathless CE-MS setup offers several advantages:

High Sensitivity: The low flow rates inherent to both CE and nano-ESI result in highly efficient ionization and reduced sample consumption, enabling detection limits in the attomole range.

Robustness: Advanced interface designs have significantly improved the reproducibility and ruggedness of CE-MS systems, making them suitable for routine analysis.

Efficiency: CE provides very high separation efficiency, capable of resolving complex mixtures of structurally similar compounds.

While specific applications for this compound are not extensively detailed in the provided search results, the principles of CE-nano-ESI-MS are directly applicable. The technique's ability to separate polar and charged molecules makes it well-suited for the analysis of alkaloids like codeine, offering a high-sensitivity alternative to HPLC and GC methods.

Electrochemical Analysis Techniques for this compound

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the determination of codeine. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

Voltammetry, particularly differential pulse voltammetry (DPV), is a widely used electrochemical technique for codeine analysis. DPV offers high sensitivity by minimizing the background charging current. The analysis involves applying a series of regular voltage pulses superimposed on a linear voltage ramp, and measuring the resulting current.

The oxidation of codeine on an electrode surface, typically a glassy carbon electrode (GCE), is the basis for its voltammetric determination. The electrochemical response is dependent on the pH of the supporting electrolyte, with acidic conditions often favoring the analysis. The oxidation process can be complex, involving the methoxy (B1213986), hydroxy, and tertiary amine groups of the codeine molecule.

To enhance sensitivity and selectivity, the surface of the working electrode is often modified. Various materials have been used to modify GCEs for codeine detection, including:

Nafion/Multi-Walled Carbon Nanotubes (MWCNTs)

Clay-modified screen-printed carbon electrodes

Boron-doped diamond film electrodes

Single-walled carbon nanotubes modified carbon ceramic electrodes

A DPV method using a GCE modified with a Nafion/MWCNTs composite in a phosphate buffer of pH 3.0 demonstrated a linear calibration range from 0.5 µM to 15 µM. With a preconcentration step, a detection limit as low as 4.5 µg⋅L−1 was achieved.

| Electrode System | Technique | Linear Range | Detection Limit (LOD) | Reference |

|---|---|---|---|---|

| Nafion/MWCNTs Modified GCE | DPV | 0.5 µM - 15 µM | 4.5 µg/L (with 120s preconcentration) | |

| Nafion/Ruthenium Oxide Pyrochlore CME | Voltammetry | Not specified | 10 nM | |

| Clay-Modified Screen-Printed Carbon Electrode (CMSPE) | Voltammetry | Not specified | 20 nM | |

| Boron-Doped Diamond Film Electrode | Voltammetry | Not specified | 80 nM | |

| Single-Walled Carbon Nanotubes/Carbon Ceramic Electrode (SWCNTs/CCE) | Voltammetry | Not specified | 110 nM |

The integration of nanomaterials into sensor design has led to the development of highly sensitive and selective nanosensors for opioid detection. These sensors leverage the unique electrical, optical, and surface properties of nanomaterials to achieve low detection limits and rapid analysis times.

Aptamer-Based Biosensors (Aptasensors): A promising approach involves the use of aptamers—single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. For codeine detection, an aptamer that specifically binds to codeine is immobilized on an electrode surface. The electrode is often modified with nanomaterials like gold nanoparticles (AuNPs) and polyamidoamine (PAMAM) dendrimers to enhance the signal. The binding of codeine to the aptamer causes a conformational change, which alters the electron transfer at the electrode surface. This change in the electrochemical signal can be measured and correlated to the codeine concentration. One such aptasensor demonstrated an extremely wide linear range (1 x 10⁻¹² to 1 x 10⁻⁷ mol L⁻¹) and a very low detection limit of 3 x 10⁻¹³ mol L⁻¹.

Other Nanomaterials: Besides AuNPs, other nanomaterials like carbon nanotubes (CNTs) are frequently used in constructing electrochemical sensors for opioids. CNTs offer excellent electrical conductivity and a large surface area, which enhances the sensitivity of the sensor. An electrochemical sensor using a DNA aptamer and a Cadmium Sulfide (CdS) nanoparticle label was able to detect codeine at a concentration of 27 pM.

These nanosensor-based systems represent the cutting edge of analytical technology, offering the potential for rapid, on-site, and ultra-sensitive detection of this compound.

Molecular Pharmacology and Preclinical Mechanistic Studies of Codeine

Molecular Mechanisms of Action and Signal Transduction Pathways

Codeine citrate (B86180), a salt of the naturally occurring opium alkaloid, exerts its primary pharmacological effects through interaction with the endogenous opioid system. Its mechanisms of action involve both direct binding to opioid receptors and the actions of its various metabolites.

Opioid Receptor Agonism and Binding Kinetics

Codeine functions as an agonist at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). nih.gov However, its affinity and selectivity for these receptors vary significantly.

Codeine is considered a selective agonist for the mu-opioid receptor (MOR), although its affinity is relatively weak compared to its primary active metabolite, morphine. mdpi.comwikipedia.org Studies have shown that morphine has a 200-fold greater affinity for the MOR than codeine. pharmgkb.orgwikipathways.org The analgesic effects of codeine are largely attributed to its metabolic conversion to morphine. nih.govnih.gov

The binding of codeine and its metabolites to the MOR has been investigated in various preclinical models. In rat brain homogenates, the binding affinity of several opioids and their metabolites to the mu receptor was examined. It was found that modifications at position 3 of the morphine molecule, where codeine has a methyl group, influence binding affinity. nih.gov Specifically, decreasing the size of the alkyl group at this position leads to lower Ki values (higher affinity), with the order being morphine < codeine < ethylmorphine. nih.gov

The metabolite codeine-6-glucuronide (B1240514) (C6G) has a similar affinity for the MOR as codeine itself. pharmgkb.orgwikipathways.org Another key active metabolite, morphine-6-glucuronide (B1233000) (M6G), demonstrates a higher affinity for the MOR than morphine. wikipathways.org

Interactive Table: Mu-Opioid Receptor Binding Affinities

Codeine exhibits significantly less affinity for the delta (δ) and kappa (κ) opioid receptors compared to the mu-opioid receptor. nih.gov One study reported that codeine has 20 times more affinity for the mu receptor than the delta receptor and considerably less selectivity for the kappa receptor. nih.gov

Binding studies using guinea-pig brain homogenates have further detailed these selectivity profiles. nih.govunimelb.edu.au The glucuronidation of the 6-hydroxyl group of codeine to form codeine-6-glucuronide was found to slightly increase the affinity for δ-receptors while reducing the affinity for κ-receptors. nih.govunimelb.edu.au This results in the 6-glucuronide metabolite having a decreased selectivity for mu-receptors over delta-receptors, but an increased selectivity for mu- over kappa-receptors. nih.govunimelb.edu.au

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs). nih.govwikipedia.org The binding of an agonist like codeine or its active metabolite morphine to the MOR initiates a cascade of intracellular events. nih.govwikipedia.org This process is primarily coupled to the activation of pertussis toxin-sensitive inhibitory G-proteins (Gαi/o). drugbank.comjove.com

The activation of Gαi/o proteins leads to several downstream signaling events:

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels. nih.govdrugbank.com

Modulation of Ion Channels: It causes the inhibition of N-type and L-type calcium (Ca2+) channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. mdpi.comdrugbank.com

Hyperpolarization: The activation of potassium channels leads to hyperpolarization of the neuron. nih.govdrugbank.com

Neurotransmitter Release Inhibition: The combination of these events inhibits the release of nociceptive neurotransmitters. nih.govwikipedia.org

The signal transduction can also involve other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, phospholipase C (PLC), and protein kinase C (PKC). drugbank.com The activation of the ERK pathway can occur in a G-protein-dependent or a β-arrestin-dependent manner. drugbank.com

Non-Opioid Receptor Mediated Mechanisms

Recent research has identified that codeine can also act through non-opioid receptor pathways. Studies have shown that codeine can stimulate human skin mast cells by acting as a ligand for the Mas-related G-protein coupled receptor member X2 (MRGPRX2). upenn.edunih.gov This activation is independent of the classical opioid receptors and can lead to degranulation of mast cells. upenn.edunih.gov This interaction makes codeine a "balanced ligand" at MRGPRX2, capable of activating both G-protein-dependent degranulation and β-arrestin-mediated receptor internalization. upenn.edunih.gov

Enzymatic Metabolism Pathways and Metabolite Characterization (In Vitro/Preclinical)

The pharmacological activity of codeine is heavily dependent on its metabolism, which occurs primarily in the liver, with some activity also found in the intestine and brain. pharmgkb.orgwikipathways.org The metabolic pathways involve several key enzymes and result in the formation of multiple active and inactive metabolites.

The main metabolic pathways for codeine are:

Glucuronidation: Approximately 70-80% of an ingested dose of codeine is converted to codeine-6-glucuronide (C6G) through conjugation with glucuronic acid. pharmgkb.orgdrugbank.com This reaction is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 and UGT2B4 enzymes. drugbank.comfrontiersin.org C6G has an affinity for the mu-opioid receptor similar to that of codeine. wikipathways.orgdrugbank.com

O-demethylation: About 5-10% of codeine is O-demethylated to morphine. nih.govdrugbank.com This conversion is catalyzed by the cytochrome P450 enzyme CYP2D6 and is crucial for the primary analgesic effect of codeine, as morphine is a much more potent MOR agonist. pharmgkb.orgwikipathways.org

N-demethylation: Approximately 10-15% of codeine is N-demethylated to norcodeine by the CYP3A4 enzyme. pharmgkb.orgwikipathways.org Norcodeine has a similar affinity for the MOR as codeine. pharmgkb.orgwikipathways.org

Morphine, the primary active metabolite, undergoes further metabolism:

It is conjugated with glucuronic acid to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (M6G). pharmgkb.orgdrugbank.com M6G is an active metabolite with analgesic properties, while M3G is generally considered inactive and may have neurotoxic effects. nih.govdrugbank.com The glucuronidation of morphine is mainly carried out by UGT2B7. pharmgkb.orgwikipathways.org

Interactive Table: Codeine Metabolism Pathways and Metabolites

Cytochrome P450 (CYP450) Mediated Biotransformations

The oxidative metabolism of codeine is predominantly carried out by two key CYP450 isoenzymes: CYP2D6 and CYP3A4. oup.comoup.comgeneesmiddeleninformatiebank.nl These enzymes are responsible for the demethylation of codeine at different positions, leading to the formation of pharmacologically significant metabolites. oup.com

A critical step in the bioactivation of codeine is its O-demethylation to morphine, a reaction exclusively catalyzed by the CYP2D6 enzyme. pharmgkb.orgacs.orgresearchgate.net This pathway, although accounting for only about 0-15% of an administered codeine dose, is of paramount importance as morphine is a significantly more potent mu-opioid receptor agonist, exhibiting an affinity approximately 200 times greater than that of codeine. wikipathways.orgpharmgkb.org The analgesic effects of codeine are largely attributed to this conversion to morphine. escholarship.orgleedsbeckett.ac.uk

The activity of CYP2D6 is subject to significant genetic polymorphism, leading to wide inter-individual variability in the rate of morphine formation. leedsbeckett.ac.ukoup.com Individuals can be categorized into different metabolizer phenotypes:

Poor Metabolizers (PMs): Possess non-functional CYP2D6 alleles and are unable to convert codeine to morphine effectively, which may result in a lack of analgesic response. pharmgkb.orgoup.com

Intermediate Metabolizers (IMs): Have reduced CYP2D6 activity. leedsbeckett.ac.uk

Normal Metabolizers (NMs): Have at least one fully functional allele and exhibit a normal rate of metabolism. pharmgkb.org

Ultra-rapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. leedsbeckett.ac.uk

Preclinical studies using specific inhibitors of CYP2D6, such as quinidine, have demonstrated a significant reduction in the formation of morphine from codeine. hodsdon.comnih.gov This inhibition correlates with a decrease in the observed analgesic and subjective effects of codeine, further underscoring the essential role of this metabolic pathway. hodsdon.comnih.gov

The N-demethylation of codeine to its metabolite, norcodeine, is primarily catalyzed by the CYP3A4 enzyme. pharmgkb.orgdrugbank.com This pathway accounts for approximately 10-15% of codeine metabolism. pharmgkb.orgscot.nhs.uk Norcodeine is considered a relatively inactive metabolite, possessing an affinity for the mu-opioid receptor that is similar to codeine itself but significantly lower than morphine. wikipathways.orgpharmgkb.org

In vitro studies using human liver microsomes have confirmed the central role of CYP3A4 in this biotransformation. drugbank.com The rate of norcodeine formation shows a strong correlation with CYP3A4 activity markers, such as nifedipine (B1678770) oxidation. drugbank.com Furthermore, known inhibitors of CYP3A4, including ketoconazole (B1673606) and erythromycin, have been shown to significantly decrease the production of norcodeine from codeine. drugbank.comnih.gov

Table 1: Key CYP450-Mediated Metabolic Pathways of Codeine

| Metabolic Pathway | Enzyme | Metabolite | Percentage of Dose | Pharmacological Significance |

|---|---|---|---|---|

| O-Demethylation | CYP2D6 | Morphine | 0-15% pharmgkb.org | Major contributor to analgesia; high affinity for mu-opioid receptor. pharmgkb.orgescholarship.org |

| N-Demethylation | CYP3A4 | Norcodeine | 10-15% pharmgkb.org | Low activity; similar affinity to codeine for mu-opioid receptor. pharmgkb.org |

Glucuronidation Pathways by UDP-Glucuronosyltransferases (UGTs)

The most substantial metabolic pathway for codeine is glucuronidation, a Phase II conjugation reaction that facilitates the elimination of the drug and its metabolites. drugbank.comdrugbank.com This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), with UGT2B7 playing a predominant role. pharmgkb.orgnih.gov

Following the O-demethylation of codeine to morphine via CYP2D6, morphine itself undergoes extensive glucuronidation. pharmgkb.org This process yields two primary metabolites: morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). pharmgkb.orgfrontiersin.org The formation of both M3G and M6G is principally catalyzed by UGT2B7. wikipathways.orgpharmgkb.org Other UGT isoforms, such as UGT1A1, UGT1A8, and UGT2B4, may play minor roles in their formation. pharmgkb.org

Morphine-3-glucuronide (M3G): This is the most abundant morphine metabolite, accounting for about 60% of metabolized morphine. pharmgkb.org M3G is generally considered to be devoid of analgesic activity and may even have pro-nociceptive effects. pharmgkb.orgoup.com

Table 2: Major Glucuronidation Pathways in Codeine Metabolism

| Parent Compound | Enzyme(s) | Metabolite | Percentage of Pathway | Pharmacological Activity |

|---|---|---|---|---|

| Codeine | UGT2B7, UGT2B4 | Codeine-6-Glucuronide (C6G) | ~50-70% of codeine dose pharmgkb.org | Active, contributes to analgesia. ebi.ac.ukwikipedia.org |

| Morphine | UGT2B7 | Morphine-3-Glucuronide (M3G) | ~60% of morphine metabolism pharmgkb.org | Inactive, potentially pro-nociceptive. pharmgkb.orgoup.com |

| Morphine | UGT2B7, UGT1A1, UGT1A8 | Morphine-6-Glucuronide (M6G) | ~5-10% of morphine metabolism pharmgkb.org | Active, potent analgesic. pharmgkb.orgwikipedia.org |

Preclinical Pharmacodynamic Investigations in Animal Models

The pharmacological effects of codeine have been extensively studied in various animal models to elucidate its analgesic and other central nervous system properties. fda.gov These preclinical investigations provide foundational knowledge of the drug's mechanism of action and efficacy in different pain states.

In rodent models, codeine has consistently demonstrated antinociceptive effects in a variety of pain assays, including the tail-flick test, formalin-induced pain, and glutamate-induced pain tests. fda.govnih.govscielo.br For instance, studies in rats have shown that codeine can attenuate mechanical and cold allodynia in models of both peripheral and central neuropathic pain. nih.gov In a model of central neuropathic pain induced by spinal cord injury, codeine robustly attenuated pain-related behaviors. nih.gov

Studies in mice have also explored the effects of codeine on orofacial pain. In the formalin test, which models both neurogenic and inflammatory pain, codeine administration significantly reduced pain behaviors. scielo.brscielo.br Similarly, in capsaicin- and glutamate-induced orofacial pain models, codeine demonstrated significant antinociceptive activity. scielo.brscielo.br

Beyond analgesia, other pharmacodynamic effects have been noted in animal models. These include effects on gastrointestinal motility, respiration, and locomotor activity, which are consistent with the known actions of opioid agonists. geneesmiddeleninformatiebank.nlfda.gov For example, codeine has been shown to decrease gastrointestinal transit in rats, an effect that contributes to its constipating side effect. mdpi.com

Table 3: Summary of Preclinical Pharmacodynamic Findings for Codeine in Animal Models

| Animal Model | Pain/Behavioral Test | Key Findings |

|---|---|---|

| Rat | Spared Nerve Injury (SNI), Chronic Constriction Injury (CCI) | Attenuated mechanical allodynia, hyperalgesia, and cold allodynia. nih.gov |

| Rat | Spinal Cord Injury (SCI) | Robustly attenuated mechanical and cold allodynia. nih.gov |

| Mouse | Acetic Acid Writhing, Tail Flick, Orofacial Formalin | Demonstrated dose-dependent antinociception; synergistic effect with morphine. researchgate.net |

| Mouse | Formalin, Glutamate, and Capsaicin (B1668287) Orofacial Pain | Significantly reduced face-rubbing time, indicating antinociceptive activity. scielo.brscielo.br |

| Rat | Gastrointestinal Transit | Showed a pronounced inhibitory effect on gastrointestinal motility. mdpi.com |

| Mouse | Rotarod Test | Little to no effect on motor coordination at analgesic doses. nih.govjci.org |

Assessment of Anti-Nociceptive Effects in Animal Models

The anti-nociceptive properties of codeine, a centrally acting opioid analgesic, have been extensively evaluated in various animal models. nih.govfarmaciajournal.commayoclinic.org These studies are crucial for understanding the mechanisms underlying its pain-relieving effects. The analgesic activity of codeine is largely attributed to its metabolic conversion to morphine, which then acts as an agonist at μ-opioid receptors. nih.govnih.gov

In mice, codeine has been shown to induce a significant anti-nociceptive effect. nih.gov Studies have demonstrated that this effect can be influenced by sex, with male mice exhibiting a greater anti-nociceptive response to codeine than females. nih.gov This difference may be linked to variations in the peripheral metabolism of the drug. nih.gov

Various animal models of pain are employed to assess codeine's efficacy. The tail-flick test, a common model for somatic pain, has been used to demonstrate the anti-nociceptive effects of codeine in mice. farmaciajournal.com In this model, the administration of codeine increases the latency period of the response to a thermal stimulus. farmaciajournal.com Other models, such as those inducing orofacial pain through the injection of substances like formalin, glutamate, and capsaicin, have also been utilized. scielo.brnih.gov In these models, codeine has been shown to reduce pain-related behaviors, such as face rubbing. scielo.brnih.gov

Furthermore, research has explored the synergistic effects of codeine when combined with other compounds. For instance, studies in mice have investigated the combination of codeine with pregabalin (B1679071) for somatic pain and with geraniol (B1671447) for orofacial pain. farmaciajournal.comscielo.br These studies suggest that such combinations can enhance the anti-nociceptive effects. farmaciajournal.comscielo.br

It is important to note that the effectiveness of codeine can vary depending on the animal model and the specific pain modality being investigated. mdpi.com For example, in a rat model of inflammatory hyperalgesia, a derivative of codeine demonstrated peripheral antihyperalgesic effects. mdpi.com

Table 1: Selected Studies on the Anti-Nociceptive Effects of Codeine in Animal Models

| Animal Model | Pain Induction Method | Key Findings |

|---|---|---|

| Mice | Tail-flick test (somatic pain) | Codeine increases the latency of the response to thermal stimulus. farmaciajournal.com |

| Mice | Formalin, glutamate, and capsaicin injection (orofacial pain) | Codeine reduces face-rubbing behavior. scielo.brnih.gov |

| Mice | General | Male mice show a greater anti-nociceptive response than females. nih.gov |

| Rats | Inflammatory hyperalgesia | A codeine derivative showed peripheral antihyperalgesic effects. mdpi.com |

Antitussive Activity Mechanisms in Experimental Systems

Codeine is recognized for its antitussive, or cough-suppressing, properties. nih.govdrugbank.com The primary mechanism of this action is believed to be a direct effect on the cough center located in the medulla oblongata of the brainstem. drugbank.comfda.gov

Experimental studies in animal models, such as guinea pigs and cats, have consistently demonstrated the efficacy of codeine in suppressing cough. nih.gov In these models, codeine can reduce cough frequency by 50–100%, depending on the specific experimental setup. nih.gov

The antitussive effects of codeine are primarily mediated through its interaction with μ-opioid receptors in the central nervous system (CNS). d-nb.infonih.gov There is also some evidence to suggest that κ-opioid receptors may play a partial role in this effect. d-nb.infonih.gov The involvement of δ-opioid receptors in the antitussive action of codeine remains a subject of debate. nih.gov While the central mechanisms are predominant, peripheral opioid receptors are thought to have a more limited role. d-nb.infonih.gov

Interestingly, not all types of cough are equally sensitive to codeine. d-nb.infonih.gov For instance, in guinea pigs, coughs induced by mechanical stimulation of the trachea have been found to be resistant to the suppressive effects of codeine. d-nb.infonih.gov Similarly, in guinea pigs with sub-acute bronchitis induced by sulfur dioxide gas exposure, cough is also difficult to inhibit with centrally acting antitussives like codeine. d-nb.infonih.gov This suggests the existence of "codeine-resistant" coughs, and some research indicates that neurokinins may be involved in the development of this resistance. d-nb.infonih.gov

Microinjection studies have provided more specific insights into the neural sites of codeine's antitussive action. It has been shown that injecting codeine directly into the nucleus of the tractus solitarius (NTS) can suppress the cough reflex. nih.gov This further supports the role of central mechanisms in codeine's antitussive effects.

Central Nervous System Effects (Excluding Human Clinical Outcomes)

Beyond its analgesic and antitussive effects, codeine exerts a range of effects on the central nervous system (CNS) that have been characterized in preclinical models. drugbank.comfda.gov These effects are primarily due to its action as an opioid agonist, particularly after its conversion to morphine. nih.govdrugbank.com

The principal CNS effects of codeine include sedation, drowsiness, and respiratory depression. drugbank.comfda.gov The sedative properties of codeine are generally less potent than those of morphine. drugbank.com Respiratory depression is a significant CNS effect of opioids and is caused by a direct action on the respiratory centers in the brainstem. drugbank.comfda.gov

In animal models, codeine has been shown to have various behavioral effects. For example, studies in mice and hamsters have been conducted to assess its potential for teratogenicity and effects on fetal development. nih.gov At maternally toxic doses, decreased fetal weight has been observed. nih.gov

The interaction of codeine with other CNS depressants is an important consideration. Preclinical data suggest that the concurrent use of codeine with other substances that depress the CNS, such as alcohol or other opioids, can lead to additive effects, including enhanced respiratory depression and sedation. fda.gov

The distribution of codeine and its metabolites within the CNS is a key factor in its pharmacological activity. Studies in rats have examined the distribution of codeine and morphine into hair, providing a long-term measure of drug exposure. nih.gov Research has also investigated the central metabolism of codeine in pain-related brain structures in mice. nih.gov

Preclinical Pharmacokinetic Modeling

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models are essential for understanding the absorption and distribution of codeine, providing foundational data for pharmacokinetic modeling. Codeine is readily absorbed from the gastrointestinal tract. nih.govmedsafe.govt.nz

Animal studies have been instrumental in characterizing the distribution of codeine throughout the body. The volume of distribution of codeine is relatively large, indicating extensive distribution into tissues. umich.edu Studies in rats have specifically investigated the distribution of codeine and its primary active metabolite, morphine, into hair. nih.gov These studies have shown that the concentrations of both codeine and morphine in hair are dose-proportional, providing a long-term record of drug exposure. nih.gov

The metabolism of codeine is a critical aspect of its pharmacokinetics and has been studied in various animal species. In the liver, codeine is metabolized through several pathways, including conjugation with glucuronic acid, O-demethylation to morphine, and N-demethylation to norcodeine. geneesmiddeleninformatiebank.nl The quantitative ratio of these metabolites can differ between species. geneesmiddeleninformatiebank.nl

Teratogenicity studies in animals have also provided insights into the distribution of codeine to the fetus. In hamsters, rats, and mice, codeine has demonstrated embryolethal and fetotoxic effects at high doses. drugbank.com For instance, in rats, administration of codeine has been associated with increased resorption, while in mice, it has been shown to cause delayed ossification. medsafe.govt.nz However, in rabbits, no evidence of embryotoxicity or fetotoxicity was observed at comparable doses. drugbank.com

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically based pharmacokinetic (PBPK) modeling is a powerful computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. frontiersin.orgnih.gov PBPK models for codeine have been developed to describe its sequential metabolism to morphine and its subsequent metabolites, such as morphine-3-glucuronide (M3G). scholaris.caresearchgate.net

These models integrate data on the physicochemical properties of the drug, as well as physiological and anatomical parameters of the species being studied (e.g., man, rat). frontiersin.orgnih.govscholaris.ca For codeine, PBPK models often incorporate compartments for various tissues and organs, connected by blood flow, and include parameters for metabolic processes, primarily in the liver and intestine. nih.govscholaris.caresearchgate.net

A key application of PBPK modeling for codeine is to predict its pharmacokinetics in different populations, particularly those with genetic variations in the drug-metabolizing enzyme CYP2D6. frontiersin.orgnih.govnih.gov CYP2D6 is responsible for the conversion of codeine to morphine, and its activity can vary significantly among individuals, leading to different phenotypes such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). frontiersin.orgnih.govnih.gov

PBPK models have been successfully used to predict the plasma concentrations of both codeine and morphine in these different CYP2D6 phenotypes. frontiersin.orgnih.govnih.gov For example, these models can predict the lower exposure to morphine in PMs and IMs compared to EMs, and the higher exposure in UMs. frontiersin.orgnih.govnih.gov This information is critical for understanding the variability in both the analgesic efficacy and the risk of adverse effects of codeine.

The development of PBPK models often involves the use of specialized software platforms like PK-Sim® and Scientist®. frontiersin.orgnih.govscholaris.ca These models are validated by comparing their predictions with observed pharmacokinetic data from in vivo studies. frontiersin.orgnih.govscholaris.ca The accuracy of these models allows for the exploration of various dosing scenarios and the potential for drug-drug interactions. frontiersin.orgnih.govnih.gov

Elimination and Excretion Pathways in Experimental Species

The elimination and excretion of codeine demonstrate considerable variability across different experimental animal species. These differences are primarily attributed to species-specific variations in the primary metabolic pathways: glucuronidation, O-demethylation, and N-demethylation. tandfonline.comnih.gov The primary route of excretion for codeine and its metabolites is renal elimination into the urine. fda.govgeneesmiddeleninformatiebank.nl

Codeine is metabolized in the liver, with the main transformation pathways being conjugation with glucuronic acid to form codeine-6-glucuronide (C6G), O-demethylation to morphine, and N-demethylation to norcodeine. drugbank.compharmgkb.org The enzymes responsible for these conversions, including UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6, exhibit different levels of activity among species, leading to distinct metabolite profiles. pharmgkb.orgfrontiersin.orgnih.gov For instance, while norcodeine is detected in the urine of rats, dogs, guinea pigs, and rabbits, another metabolite, hydrocodone, is found only in guinea pigs and dogs (along with humans). fda.govnih.gov

Studies in rats reveal that after subcutaneous administration, morphine-3-glucuronide (M3G) is the major urinary metabolite, accounting for a significant portion of the dose, whereas codeine glucuronide excretion is minimal. tandfonline.com Rats exhibit extensive first-pass metabolism, resulting in a very low absolute bioavailability of oral codeine, calculated at 8.3 ± 3.2%. nih.gov Following intravenous administration in Sprague-Dawley rats, the total body clearance was determined to be 6.2 ± 1.5 L/kg/hr, with a volume of distribution of 5.1 ± 1.7 L/kg. nih.gov

In contrast to rats, the primary metabolite in dogs is codeine glucuronide. tandfonline.com Pharmacokinetic studies in Greyhound dogs show that codeine is rapidly eliminated with a high clearance rate (29.94 mL/min/kg) and a large volume of distribution (3.17 L/kg). nih.gov The production of morphine is negligible in dogs; however, large quantities of codeine-6-glucuronide are formed. nih.gov Similar to rats, dogs exhibit poor oral bioavailability for codeine, estimated at only 4%, which is attributed to substantial first-pass metabolism. nih.gov

Significant quantitative differences in urinary metabolite excretion are also observed among other experimental species. tandfonline.comnih.gov In mice, morphine-3-glucuronide and norcodeine are the predominant metabolites, with only a small amount of codeine glucuronide being excreted. tandfonline.com Conversely, in guinea pigs and rabbits, codeine glucuronide is a major metabolite. tandfonline.comnih.gov Norcodeine was uniquely identified in the urine of mice among the species tested in one comparative study. tandfonline.comnih.gov

Research in horses has shown that orally administered codeine is quickly metabolized into morphine, norcodeine, C6G, M3G, and morphine-6-glucuronide (M6G). nih.gov The most abundant metabolite detected in plasma was M3G, followed by C6G. nih.gov

The following tables present detailed research findings on the excretion and pharmacokinetics of codeine in various experimental species.

Urinary Excretion of Codeine and Metabolites in Different Species

This table summarizes the percentage of an administered dose of codeine excreted in the urine as unchanged codeine and various metabolites over 24 hours in male mice, rats, guinea pigs, and rabbits.

| Species | Unchanged Codeine (% of dose) | Codeine Glucuronide (% of dose) | Free Morphine (% of dose) | Morphine-3-Glucuronide (% of dose) | Morphine-6-Glucuronide (% of dose) | Norcodeine (% of dose) |

| Mouse | 6.8 | 1.6 | 0.8 | 7.6 | Not Detected | Found |

| Rat | 1.6 | 0.2 | 4.3 | 23.9 | Not Detected | Not Found |

| Guinea Pig | 1.6 | 39.8 | 0.2 | 1.6 | 0.7 | Not Found |

| Rabbit | 2.2 | 24.5 | 1.3 | 17.9 | 1.9 | Not Found |

| Data sourced from a study where male animals were injected subcutaneously with 10 mg/kg of codeine. tandfonline.comnih.gov |

Pharmacokinetic Parameters of Codeine in Experimental Species

This table presents key pharmacokinetic parameters for codeine following intravenous administration in rats and dogs.

| Species | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) |

| Rat (Sprague-Dawley) | 34.1 ± 6.9 minutes (Mean Residence Time) | 6.2 ± 1.5 L/kg/hr | 5.1 ± 1.7 L/kg |

| Dog (Greyhound) | 1.22 hours | 29.94 mL/min/kg | 3.17 L/kg |

| Data sourced from pharmacokinetic studies in male Sprague-Dawley rats nih.gov and healthy Greyhound dogs. nih.gov |

Structure Activity Relationship Sar Studies of Codeine and Its Analogues

Impact of Methylation and Hydroxyl Group Modifications

The substitution of functional groups at various positions on the codeine molecule significantly alters its pharmacological profile. Codeine itself is the 3-O-methyl ether of morphine. mdpi.com This methylation of the phenolic hydroxyl group at the C-3 position is a critical modification that differentiates codeine from morphine. nih.govmdpi.com This change generally leads to a decrease in analgesic potency compared to morphine. nih.gov The presence of the free phenolic hydroxyl group in morphine is considered crucial for strong binding to the μ-opioid receptor (MOR). nih.govmdpi.com

Conversely, modifications at the C-6 position also have a profound impact. For instance, methylation of the C-6 hydroxyl group of morphine and dihydromorphine can increase analgesic potency. akjournals.com However, O-methylation of codeine at this position results in decreased analgesic action. akjournals.com The introduction of a hydroxyl group at the C-14 position can yield potent analgesics in the dihydromorphine series but decreases potency in morphine and codeine analogues. akjournals.com

Furthermore, the conversion of the phenolic hydroxyl group in morphine to the methoxy (B1213986) group of codeine reduces activity. pnas.org The nature of the substituent at the C-3 position plays a significant role in receptor affinity; decreasing the length of the alkyl group at this position generally leads to lower Ki values, indicating stronger binding. This is observed in the trend of morphine having a stronger binding affinity than codeine, which in turn is stronger than ethylmorphine. nih.gov

The metabolic products of codeine also highlight the importance of these functional groups. Codeine is metabolized to morphine and codeine-6-glucuronide (B1240514), both of which are more potent MOR agonists. mdpi.com The analgesic activity of codeine is largely attributed to its metabolite, morphine, which has a much higher affinity for the MOR. mdpi.com

Role of Stereochemistry in Opioid Receptor Binding and Activity

The stereochemistry of the morphinan (B1239233) skeleton is fundamental to its interaction with opioid receptors. Morphinan alkaloids like codeine possess multiple chiral centers, and their specific three-dimensional arrangement dictates their binding affinity and efficacy. mdpi.com The isomers of codeine, such as isocodeine, allopseudocodeine, and pseudocodeine, which differ in the stereochemistry at the C-6 and C-8 positions, exhibit significantly lower analgesic activity. akjournals.commdpi.com

The T-shaped three-dimensional geometry of morphine and its derivatives is a key feature for their pharmacological activity. mdpi.com The B/C ring junction in morphinans is typically cis, and converting it to a trans conformation (isomorphinan) is not possible without breaking chemical bonds. mdpi.com The absolute configuration of the chiral carbons, particularly at positions 5, 6, 9, 13, and 14, is critical for proper receptor fit. mdpi.com Any alteration in the natural stereochemistry can lead to a dramatic loss of activity, underscoring the high stereoselectivity of opioid receptors.

Correlations Between Chemical Structure and Receptor Binding Affinities

A clear correlation exists between the chemical structure of codeine analogues and their binding affinities for opioid receptors, primarily the μ-opioid receptor (MOR), but also the δ-opioid receptor (DOR) and κ-opioid receptor (KOR). nih.govmdpi.com Codeine itself has a relatively weak affinity for the MOR compared to morphine. mdpi.commdpi.com

Modifications that increase the polarity of the C-3 position, such as demethylation to a hydroxyl group (as in morphine), significantly enhance MOR binding affinity. nih.gov Conversely, increasing the size of the alkyl group at the C-3 position, from methyl (codeine) to ethyl (ethylmorphine), decreases binding affinity. nih.gov

Substitution at the C-14 position with a methoxy group has been shown to dramatically increase affinity for all three opioid receptor types (MOR, DOR, and KOR). mdpi.com For example, 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) displays a 217-fold higher affinity for the MOR compared to codeine. mdpi.com

The introduction of bulky or charged groups can also modulate receptor selectivity. While many modifications are aimed at improving MOR agonism, some have been explored to introduce antagonist properties or to create ligands with mixed agonist-antagonist profiles. umaryland.edu

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods have become indispensable tools for understanding the complex structure-activity relationships of codeine and its analogues at a molecular level. acs.org These techniques provide insights into how ligands bind to receptors and can predict the activity of novel compounds. limu.edu.ly

Molecular docking simulations are used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nrfhh.com These studies have been applied to codeine and its derivatives to understand their interactions with the MOR. nrfhh.comnih.gov Docking studies of codeine with the MOR have shown that it forms hydrogen bonds with specific amino acid residues in the binding pocket, such as PHE:236 and ASP:322. nrfhh.com The binding energy calculated from these simulations can be correlated with the compound's affinity. For instance, codeine was found to have a binding energy of -7.82 kcal/mol in one study. nrfhh.com These simulations help to visualize the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern ligand binding and can guide the design of new analogues with improved affinity. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. limu.edu.ly For opioid agonists, the key pharmacophoric features generally include a protonated amine, an aromatic ring, and a phenolic hydroxyl group (or a bioisosteric equivalent). nih.gov By developing pharmacophore models based on known active compounds like morphine and codeine, researchers can screen large chemical libraries for new molecules that fit the model and are likely to have opioid activity. umaryland.edu These models also help to rationalize the observed SAR, for example, why the methylation of the phenolic hydroxyl in morphine to form codeine reduces activity. pnas.org

Biochemical and Molecular Interactions of Codeine

Enzyme Induction and Inhibition Studies (In Vitro/In Vivo Preclinical)

Codeine's metabolism is heavily reliant on several enzyme systems, and its interaction with these enzymes can influence its own metabolic fate.

The cytochrome P450 (CYP450) superfamily of enzymes is central to the metabolism of codeine. researchgate.net Codeine itself is a substrate for several CYP450 isoforms, and its interactions can have significant metabolic consequences. nih.gov

The primary metabolic pathways for codeine involve the CYP450 enzymes. medsafe.govt.nz Specifically, CYP2D6 is the main enzyme responsible for the O-demethylation of codeine to its active metabolite, morphine. drugbank.comnih.gov Another major pathway is the N-demethylation of codeine to norcodeine, which is primarily mediated by CYP3A4. drugbank.com It has been noted that codeine acts as a substrate for both CYP2D6 and CYP3A4. drugbank.com Furthermore, codeine is also recognized as an inhibitor of CYP2D6. drugbank.com

Preclinical studies have demonstrated the impact of CYP2D6 inhibition on codeine's effects. For instance, the co-administration of quinidine, a potent CYP2D6 inhibitor, significantly reduces the O-demethylation of codeine to morphine. dovepress.com This inhibition has been shown to diminish the analgesic and other physiological effects typically associated with codeine, highlighting the critical role of CYP2D6 in activating the compound. dovepress.com In vitro studies have identified codeine as a substrate for the polymorphic enzyme CYP2D6. nih.gov

Genetic variations in CYP2D6 can lead to different metabolic phenotypes, such as "poor metabolizers" who have little to no enzyme activity, and "ultra-rapid metabolizers" who have increased enzyme activity due to gene duplications. medsafe.govt.nznih.gov These genetic differences, observed in preclinical and population studies, underscore the variability in codeine metabolism. www.gov.uk

The following table summarizes the key CYP450 enzymes involved in codeine metabolism and the nature of their interaction.

| Enzyme | Role in Codeine Metabolism | Nature of Interaction |

| CYP2D6 | O-demethylation to morphine | Substrate, Inhibitor |

| CYP3A4 | N-demethylation to norcodeine | Substrate |

The UDP-glucuronosyltransferase (UGT) enzyme superfamily represents another crucial pathway in the metabolism of codeine. These enzymes are responsible for the conjugation of codeine and its metabolites with glucuronic acid, a process known as glucuronidation. nih.gov

Approximately 70% to 80% of an ingested dose of codeine is metabolized through conjugation with glucuronic acid to form codeine-6-glucuronide (B1240514). drugbank.com The primary enzymes mediating this reaction are UGT2B7 and UGT2B4. drugbank.com The resulting metabolite, codeine-6-glucuronide, is a significant product of codeine's metabolic pathway. nih.gov

The metabolites of codeine, morphine and norcodeine, also undergo further glucuronidation. drugbank.com Morphine is conjugated to form morphine-3-glucuronide (B1234276) and morphine-6-glucuronide (B1233000). drugbank.com UGT2B7 is the primary enzyme involved in the glucuronidation of morphine. nih.gov Like the CYP450 enzymes, UGT enzymes also exhibit genetic polymorphisms, which can contribute to variability in drug metabolism. nih.govnih.gov

Experimental evidence suggests that the glucuronidation of codeine can be influenced by other drugs, indicating a potential for drug-drug interactions at the level of UGT enzymes. nih.gov

The key UGT enzymes and their roles in codeine metabolism are outlined in the table below.

| Enzyme | Role in Codeine Metabolism | Metabolite Formed |

| UGT2B7 | Glucuronidation of codeine | Codeine-6-glucuronide |

| UGT2B4 | Glucuronidation of codeine | Codeine-6-glucuronide |

| UGT2B7 | Glucuronidation of morphine | Morphine-3-glucuronide, Morphine-6-glucuronide |

Interaction with Biological Macromolecules (Excluding Human Clinical Implications)

Codeine's distribution and effects are also governed by its interactions with various proteins and enzymes within the body.

Once absorbed, codeine exhibits variable binding to plasma proteins. medicinesauthority.gov.mt The extent of this binding is reported to be between 7% and 25%. drugbank.com Another source suggests that codeine is not extensively bound to plasma proteins. fda.gov This relatively low level of protein binding allows for extensive distribution of the drug into various tissues. drugbank.com

Studies comparing different populations have noted variations in plasma protein binding. For instance, a study observed a significant difference in the in vitro plasma protein binding of codeine between sickle cell patients (66.0 +/- 8.6%) and healthy controls (30.5 +/- 2.7%). nih.gov

Research has explored the interaction of opioids with specific enzymes beyond the primary metabolic pathways. One such enzyme is Creatine Kinase B (CK-B), which is involved in energy metabolism in the brain. nih.govnih.gov

In vitro studies using recombinant mouse CK-B have shown that while morphine binds to CK-B with a micromolar affinity, codeine binds only weakly to this enzyme. nih.gov The dissociation constant (Kd) for the interaction between codeine and rCK-B was determined to be greater than 100 μM, indicating a much lower affinity compared to morphine. nih.gov These findings suggest that codeine itself is not a significant interactor with CK-B. nih.govnih.gov

Transporter Protein Interactions (e.g., P-glycoprotein)

Transporter proteins, such as P-glycoprotein (P-gp), play a role in the movement of drugs across cellular barriers. P-gp is an efflux transporter that can limit the entry of substances into the brain. mdpi.com

Preclinical studies have investigated whether codeine is a substrate for P-gp. In vitro experiments using Caco-2 cells and immortalized rat brain endothelial cells (RBE4) have indicated that codeine is not a P-gp substrate. mdpi.com The transport of codeine was not altered by the presence of verapamil, a known P-gp inhibitor. mdpi.com However, other data suggests that codeine may act as a P-glycoprotein inhibitor. drugbank.com

Formulation Science and Chemical Stability of Codeine Citrate

Chemical Stability Profiles and Degradation Pathways

The inherent stability of the codeine molecule and its susceptibility to degradation under various stress conditions have been investigated, primarily using other salt forms like codeine phosphate (B84403) and sulfate (B86663). These studies provide a foundational understanding of the potential degradation pathways applicable to codeine citrate (B86180). A safety data sheet for codeine citrate notes that the chemical is "stable under normal conditions" lgcstandards.com.

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. While specific studies on this compound are not widely available, research on other codeine salts provides valuable insights into its likely behavior.

Hydrolysis: Codeine is susceptible to degradation in aqueous solutions, with the rate being pH-dependent. Studies on codeine sulfate have shown that it is most stable in the pH range of 1 to 10. nih.gov In strongly acidic or basic conditions, degradation is more rapid. ijmrhs.com Under alkaline hydrolysis, codeine phosphate has been shown to yield a novel degradation product, deshydrolevomethorphandiol. researchgate.netresearchgate.net

Oxidation: The codeine molecule is prone to oxidation. In the presence of oxidizing agents, codeine can form several degradation products. The most common of these is codeine N-oxide, which has been identified as a major product of codeine phosphate oxidation. researchgate.netresearchgate.net Other oxidation products identified from the oxidation of codeine in aqueous solutions include norcodeine and codeinone (B1234495). researchgate.net Bacterial oxidation by Streptomyces griseus has been shown to produce 14-Hydroxycodeine and norcodeine. nih.gov

Photolysis: Exposure to light can induce degradation of codeine. In acidic solutions, photolytic degradation can lead to the formation of epimeric forms of 10-hydroxycodeine. researchgate.net Therefore, it is recommended that aqueous pharmaceutical preparations of codeine be protected from light. researchgate.net

Thermal Degradation: Codeine demonstrates susceptibility to thermal degradation, which follows first-order kinetics. service.gov.uk Studies on poppy seeds have shown that at 200°C, the half-life of codeine is approximately 32-39 minutes. service.gov.uk Significant reductions in codeine content have been observed when baked in food products at temperatures like 180°C. medsafe.govt.nz

The degradation of codeine can result in a variety of products, the identification of which is crucial for quality control. The primary degradation pathways for the codeine molecule, irrespective of the salt form, lead to the following products:

Codeine N-oxide: Formed through the oxidation of the tertiary amine in the codeine molecule. researchgate.netresearchgate.net

Norcodeine: Resulting from the N-demethylation of codeine. drugbank.comwikipedia.orgpharmgkb.org

10-hydroxycodeine: Formed under photolytic degradation in acidic conditions. researchgate.net

Deshydrolevomethorphandiol: A product of alkaline hydrolysis. researchgate.netresearchgate.net

Citrate Esters of Codeine: In formulations containing citric acid, a direct reaction can occur between the hydroxyl group of codeine and the carboxylic acid groups of citric acid, forming mono-substituted esters. researchgate.netnih.gov This solid-state esterification is a significant incompatibility and degradation pathway. researchgate.netnih.govnih.gov

Table 1: Summary of Known and Potential Degradation Products of Codeine

| Degradation Pathway | Degradant Name | Parent Compound Studied | Citation |

|---|---|---|---|

| Oxidation | Codeine N-oxide | Codeine Phosphate | researchgate.net, researchgate.net |

| Norcodeine | Codeine | researchgate.net | |

| Codeinone | Codeine | researchgate.net | |

| 14-Hydroxycodeine | Codeine | nih.gov | |

| Hydrolysis (Alkaline) | Deshydrolevomethorphandiol | Codeine Phosphate | researchgate.net, researchgate.net |

| Photolysis (Acidic) | 10-hydroxycodeine (epimers) | Codeine | researchgate.net |

| Interaction with Citric Acid | Citrate Esters of Codeine | Codeine Phosphate | researchgate.net, nih.gov |

Solid-State Chemistry and Polymorphism Research

The solid-state properties of an API, including its crystalline and amorphous forms, are critical as they can influence stability, solubility, and bioavailability.

Various techniques are employed to characterize the solid-state forms of pharmaceutical compounds. X-ray Powder Diffraction (XRPD) is a primary tool for distinguishing between different crystalline forms (polymorphs) and identifying amorphous material. researchgate.netoup.com Single-crystal X-ray diffraction provides definitive structural information, as demonstrated in the characterization of a cocrystal of codeine with cyclopentobarbital. mdpi.com Other techniques such as Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and vibrational spectroscopy (FTIR, Raman) are also essential for a comprehensive solid-state characterization. researchgate.net To date, no specific X-ray crystallography data for this compound has been published in the scientific literature.

Excipient Compatibility Studies for Chemical Stability

Excipient compatibility studies are fundamental to developing stable pharmaceutical formulations. The reactivity of the codeine molecule, combined with the functional groups of citric acid, presents a key area of focus.

The most significant chemical incompatibility for a formulation intended to contain this compound is the esterification reaction between the codeine molecule and citric acid itself. Studies have shown that codeine phosphate reacts with citric acid in the solid state, particularly in effervescent tablets, to form citrate esters. researchgate.netnih.gov This reaction can occur at room temperature and is accelerated at elevated temperatures, indicating a potential stability issue for any solid dosage form containing both codeine and citric acid. researchgate.netnih.gov Three possible mono-substituted esters can be formed through this reaction. researchgate.net

Beyond the interaction with citric acid, general compatibility studies for codeine have identified incompatibilities with certain common excipients. For instance, formulations of ibuprofen (B1674241) and codeine have shown darkening when mixed with povidone and croscarmellose sodium, implying an incompatibility. nih.gov Conversely, some inactive ingredients listed in commercially available codeine products include microcrystalline cellulose (B213188), lactose (B1674315), and magnesium stearate (B1226849), suggesting their general compatibility. bauschhealth.com

Table 2: Excipient Compatibility and Interaction Findings for Codeine

| Excipient | Interaction/Compatibility Note | Parent Compound Studied | Citation |

|---|---|---|---|

| Citric Acid | Forms citrate esters via solid-state esterification; a major incompatibility. | Codeine Phosphate | researchgate.net, nih.gov, nih.gov |

| Povidone | Incompatible; causes darkening in ibuprofen/codeine formulations. | Codeine Phosphate | nih.gov |

| Croscarmellose Sodium | Incompatible; causes darkening in ibuprofen/codeine formulations. | Codeine Phosphate | nih.gov |

| Microcrystalline Cellulose | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |

| Lactose | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |

| Magnesium Stearate | Generally considered compatible; used in commercial formulations. | Codeine Phosphate | bauschhealth.com, |

Chemical Reactivity of this compound with Common Pharmaceutical Excipients